5-Hydroxy-3-(3-nitrophenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-(3-nitrophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This particular compound features a hydroxyl group at the 5-position and a nitrophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-(3-nitrophenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkenes or alkynes. For instance, the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base forms the corresponding oxime, which undergoes cyclization to yield the desired isoxazole .
Industrial Production Methods: Industrial production of isoxazoles often involves metal-catalyzed cycloaddition reactions. For example, the use of copper (I) acetylides with nitrile oxides provides a reliable method for synthesizing isoxazoles with high functional group compatibility . Additionally, metal-free synthetic routes have been developed to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3-(3-nitrophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of 5-oxo-3-(3-nitrophenyl)isoxazole.
Reduction: Formation of 5-hydroxy-3-(3-aminophenyl)isoxazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Hydroxy-3-(3-nitrophenyl)isoxazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(3-nitrophenyl)isoxazole involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
3-(3-Nitrophenyl)isoxazole: Lacks the hydroxyl group at the 5-position.
5-Hydroxy-3-phenylisoxazole: Lacks the nitro group on the phenyl ring.
5-Hydroxy-3-(4-nitrophenyl)isoxazole: Has the nitro group at the 4-position instead of the 3-position
Uniqueness: 5-Hydroxy-3-(3-nitrophenyl)isoxazole is unique due to the presence of both the hydroxyl and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
3-(3-nitrophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9-5-8(10-15-9)6-2-1-3-7(4-6)11(13)14/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXQEZUHJHYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.